1-(6-Iodo-4-nitropyridin-2-YL)ethanone
Description
1-(6-Iodo-4-nitropyridin-2-YL)ethanone is a pyridine-based aromatic ketone characterized by an iodine atom at the 6-position and a nitro group at the 4-position of the pyridine ring. Its molecular formula is C₇H₅IN₂O₃, and it is structurally distinct due to the electron-withdrawing nitro and heavy halogen (iodo) substituents. These groups confer unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical development.
Properties
Molecular Formula |
C7H5IN2O3 |
|---|---|
Molecular Weight |
292.03 g/mol |
IUPAC Name |
1-(6-iodo-4-nitropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H5IN2O3/c1-4(11)6-2-5(10(12)13)3-7(8)9-6/h2-3H,1H3 |
InChI Key |
NLGZSIVEFQCEEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)[N+](=O)[O-])I |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(6-Iodo-4-nitropyridin-2-YL)ethanone can be achieved through several synthetic routes One common method involves the nitration of pyridine derivatives followed by iodinationIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-(6-Iodo-4-nitropyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions. .
Scientific Research Applications
1-(6-Iodo-4-nitropyridin-2-YL)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of nitro and iodo groups with biological molecules.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(6-Iodo-4-nitropyridin-2-YL)ethanone involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodo group can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to diverse biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Solubility: Nitro and iodo groups reduce aqueous solubility compared to hydroxy- or methyl-substituted analogs (e.g., 1-(3,4-Dihydroxy-6-methylphenyl)-ethanone). This impacts formulation strategies in pharmaceutical applications .
- Melting Points: Halogenated pyridines generally exhibit higher melting points than benzene-based analogs due to stronger intermolecular interactions. For instance, 1-(6-Iodo-4-nitropyridin-2-YL)ethanone likely has a higher melting point than 1-(2-Chlorophenyl)ethanone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
